Pentachlorophenol-13C6

Beschreibung

Fundamental Principles and Utility of Stable Isotope Labeling in Chemical Science

Stable isotope labeling is a technique where an atom in a chemical compound is replaced by one of its stable (non-radioactive) isotopes. symeres.com Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The resulting labeled compound is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference is the key to its utility, as it allows the labeled compound to be distinguished from the naturally occurring unlabeled version using mass spectrometry (MS). symeres.comacs.org

This technique is invaluable for a variety of applications in chemical and biological sciences. symeres.com In analytical chemistry, stable isotope-labeled compounds are frequently used as internal standards. When a known quantity of a labeled compound is added to a sample, it can be used to accurately quantify the amount of the unlabeled target analyte present. This method, known as isotope dilution mass spectrometry (IDMS), is highly accurate because any loss of the analyte during sample preparation or analysis will be mirrored by a proportional loss of the labeled internal standard. tandfonline.comrsc.orgrsc.org This allows for precise correction, ensuring the reliability of the final measurement. rsc.orgrsc.org Furthermore, stable isotope labeling is instrumental in tracing the metabolic fate of drugs and agrochemicals, providing insights into their persistence and environmental impact. symeres.comnih.gov

The Role of Pentachlorophenol (B1679276) as a Persistent Environmental Analyte in Research

Pentachlorophenol (PCP) is a synthetic chemical that has been widely used as a pesticide, fungicide, and insecticide, with its primary application being the preservation of wood. usgs.goviarc.frepa.gov Its extensive use has resulted in widespread environmental contamination, with PCP being detected in river waters, water supplies, and sewage effluents. usgs.gov

Significance of 13C6-Labeled Pentachlorophenol as a Research Standard and Tracer

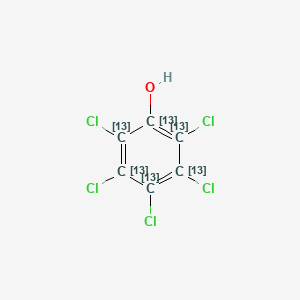

Given the environmental significance of PCP, accurate quantification is paramount. Pentachlorophenol-13C6, a stable isotope-labeled version of PCP where all six carbon atoms in the phenol (B47542) ring are replaced with carbon-13 isotopes, serves as an ideal internal standard for this purpose. mdpi.complos.orgiteh.ai Its chemical behavior is virtually identical to the native PCP, ensuring it co-behaves with the analyte of interest throughout the entire analytical process, from extraction and cleanup to chromatographic separation and detection. plos.orgreddit.com

The use of this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) method for PCP analysis. epa.govacs.org This approach significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. mdpi.comacs.org For instance, in a study analyzing sodium pentachlorophenate in bamboo and wooden cutting boards, this compound was used as an internal standard with ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). plos.orgnih.gov This method demonstrated excellent linearity and high recovery rates, highlighting the effectiveness of the labeled standard. plos.orgnih.gov The distinct mass-to-charge ratio (m/z) of the labeled compound allows for its clear differentiation from the unlabeled PCP in a mass spectrometer, enabling precise measurement. iteh.ai This makes this compound an essential tool for regulatory monitoring and for research investigating the environmental fate and transport of PCP. mdpi.comisotope.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPBVBPLAPZRR-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483529 | |

| Record name | Pentachlorophenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85380-74-1 | |

| Record name | Pentachlorophenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization Methodologies for Pentachlorophenol 13c6as a Research Material

Isotopic Enrichment Techniques for Aromatic Compounds

The synthesis of Pentachlorophenol-13C6 primarily involves the isotopic enrichment of an aromatic precursor, followed by chemical modification. The most common and direct precursor for this synthesis is uniformly 13C-labeled phenol (B47542) (13C6-phenol). The production of 13C6-phenol can be achieved through various methods, including biosynthetic pathways where microorganisms are cultured in a medium containing 13C-enriched glucose as the sole carbon source.

Once the 13C6-phenol is obtained, the synthesis of this compound proceeds through exhaustive chlorination. This reaction involves the substitution of all five hydrogen atoms on the benzene (B151609) ring with chlorine atoms. The process is typically carried out by treating 13C6-phenol with a chlorinating agent, such as chlorine gas, in the presence of a catalyst.

A common industrial method for the synthesis of unlabeled pentachlorophenol (B1679276), which can be adapted for the labeled compound, involves the direct chlorination of phenol. This process is often conducted in the presence of a catalyst like aluminum chloride (AlCl3) or ferric chloride (FeCl3) and requires careful temperature control to manage the highly exothermic reaction and prevent the formation of unwanted byproducts huji.ac.ilgoogle.comgoogle.com. The reaction temperature is gradually increased to ensure the completion of the chlorination process google.com. The progress of the reaction can be monitored by techniques such as gas chromatography to ensure the desired level of chlorination is achieved.

An alternative, though less common, synthetic route for unlabeled pentachlorophenol is the alkaline hydrolysis of hexachlorobenzene (B1673134) google.com. In principle, this method could be adapted using 13C6-hexachlorobenzene as the starting material.

Spectroscopic and Chromatographic Verification of Isotopic Purity and Labeling Position

Following synthesis, a comprehensive characterization of this compound is imperative to confirm its isotopic enrichment, purity, and the specific positions of the 13C labels. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is a fundamental technique for verifying the isotopic enrichment of this compound. The mass spectrum of the labeled compound will exhibit a distinct isotopic cluster corresponding to the molecule containing six 13C atoms.

In a typical mass spectrum of this compound, the molecular ion peak will be shifted by 6 atomic mass units (amu) compared to its unlabeled analogue due to the presence of six 13C atoms instead of 12C atoms. For instance, under negative ion electrospray ionization (ESI), this compound forms a characteristic isotopic cluster. One study reported an isolation cluster with four isotopic peaks at m/z 262.8, 264.8, 266.8, and 268.8, with an approximate abundance ratio of 2:5:2:1 nih.gov. This pattern arises from the natural isotopic abundance of chlorine (35Cl and 37Cl).

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure and isotopic labeling through fragmentation analysis. Fragmentation of the this compound molecular ion typically results in the loss of a chlorine radical or hydrogen chloride. For example, further fragmentation of the ions in the aforementioned isotopic cluster revealed the presence of [Cl]- ions with two isotopic peaks at m/z 35.0 and 37.0 nih.gov. The fragmentation pattern of the labeled compound will be consistent with that of the unlabeled standard, with the corresponding mass shifts for the 13C-containing fragments.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of this compound. After derivatization, for example with acetic anhydride (B1165640) to form pentachlorophenyl acetate (B1210297), the compound can be readily analyzed by GC-MS. The mass spectrum of the derivatized labeled compound will show a molecular ion peak and fragment ions that are shifted by 6 amu compared to the unlabeled derivative acs.org.

| Technique | Ion/Fragment | Expected m/z for Pentachlorophenol-13C6 | Notes |

|---|---|---|---|

| ESI-MS | [M-H]- | ~271 | Base peak of the isotopic cluster. |

| ESI-MS/MS | [M-H-Cl]- | ~236 | Fragmentation product. |

| GC-MS (as acetate derivative) | [M]+ | ~314 | Molecular ion of the derivatized compound. |

| GC-MS (as acetate derivative) | [M-COCH2]+ | ~272 | Loss of ketene (B1206846) from the molecular ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the positions of the 13C labels within the aromatic ring of this compound. While 1H NMR is of limited use for the fully chlorinated aromatic ring, 13C NMR provides detailed structural information.

In a proton-decoupled 13C NMR spectrum of unlabeled pentachlorophenol, distinct signals are observed for the different carbon environments in the aromatic ring. The chemical shifts are influenced by the electronegative chlorine atoms and the hydroxyl group.

For this compound, where all six carbon atoms of the benzene ring are 13C, the 13C NMR spectrum will exhibit complex splitting patterns due to 13C-13C spin-spin coupling. This homonuclear coupling provides direct evidence of the connectivity of the carbon atoms in the ring and confirms the uniform labeling.

The one-bond 13C-13C coupling constants (1JCC) in aromatic systems are typically in the range of 50-60 Hz. Two-bond (2JCC) and three-bond (3JCC) couplings are smaller, generally in the range of 1-10 Hz. The observed multiplicities of the signals in the 13C NMR spectrum of this compound will be a result of these couplings. For example, the carbon atom bearing the hydroxyl group (C1) will be coupled to its two adjacent 13C neighbors (C2 and C6), resulting in a doublet of doublets, assuming the coupling constants are different. Similarly, each of the other carbon atoms will show splitting patterns corresponding to their coupling with adjacent 13C nuclei.

The analysis of these coupling patterns allows for the unambiguous assignment of each carbon signal and confirms that the isotopic enrichment has occurred at all six positions of the aromatic ring.

| Carbon Position | Typical 13C Chemical Shift (ppm) in Pentachlorophenol (unlabeled) | Expected Multiplicity in Pentachlorophenol-13C6 (due to 1JCC) |

|---|---|---|

| C1 (C-OH) | ~145-150 | Doublet of Doublets (dd) |

| C2, C6 | ~120-125 | Doublet of Doublets (dd) |

| C3, C5 | ~128-132 | Doublet of Doublets (dd) |

| C4 | ~125-130 | Triplet (t) or Doublet of Doublets (dd) |

Advanced Analytical Methodologies and Quantification Strategies Utilizing Pentachlorophenol 13c6

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Method for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. By introducing a known amount of an isotopically labeled standard, such as Pentachlorophenol-13C6, into the sample at the earliest stage of analysis, IDMS can correct for procedural errors and matrix effects. researchgate.net The quantification is based on the measurement of the ratio of the signal from the native analyte to that of the labeled standard, which remains constant throughout the analytical process. chiron.no

The core principle of using this compound as an internal standard lies in its near-perfect mimicry of the analyte of interest, pentachlorophenol (B1679276). libios.fr Since both the analyte and the standard have virtually identical physicochemical properties, they co-elute chromatographically and experience the same effects during sample extraction, cleanup, and ionization in the mass spectrometer's source. researchgate.net Any loss of the native PCP during sample processing will be accompanied by a proportional loss of the 13C6-labeled standard. Similarly, any enhancement or suppression of the mass spectrometric signal due to matrix components will affect both compounds equally. crimsonpublishers.com

By adding a known concentration of this compound to the sample before any processing steps, the ratio of the native analyte to the labeled internal standard is fixed. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). The concentration of the native PCP in the sample is then determined by comparing the measured isotope ratio to a calibration curve generated from standards with known analyte-to-internal standard ratios. This approach significantly improves the accuracy and precision of the measurement, making it a reference method for the determination of PCP. researchgate.net

Analytical methods employing this compound for isotope dilution analysis undergo rigorous validation to ensure their reliability. Key validation parameters include linearity, sensitivity (limit of detection and quantification), and precision.

Linearity : Methods consistently demonstrate excellent linearity over a wide range of concentrations. For instance, a UPLC-MS/MS method for PCP in seafood showed good linearity in the concentration range of 1 to 1000 μg/L with correlation coefficients (r²) ranging from 0.995 to 0.999. nih.gov Another study on PCP in milk powder reported linearity from 0.2 to 150 μg/L with correlation coefficients not less than 0.9960. An automated SPE-UPLC-MS/MS method for sodium pentachlorophenolate (B1226921) on cutting boards also exhibited excellent linearity from 0 to 100 μg/L with an r² of 0.9996. nih.gov

Sensitivity : The use of this compound in conjunction with sensitive mass spectrometry techniques allows for very low detection limits. The limit of detection (LOD) and limit of quantification (LOQ) are crucial for monitoring trace levels of PCP. Studies have reported LOQs as low as 1.0 μg/kg in seafood and cutting boards, and 1.5 μg/kg in milk powder. nih.govnih.gov One method for analyzing textiles achieved an LOD of 1.0 ng/g and an LOQ of 5.0 ng/g. researchgate.net

Precision : Precision, typically expressed as the relative standard deviation (RSD), is a measure of the repeatability of the method. The use of a 13C-labeled internal standard significantly enhances precision. For example, a method for analyzing PCP in seafood reported intra-day and inter-day RSDs from 3.7% to 11.2% and 2.9% to 12.1%, respectively. nih.gov In the analysis of milk powder, the RSD was found to be equal to or less than 7.5%. An even higher precision, in the range of 0.80-1.40%, was obtained for PCP analysis in textiles. researchgate.net

| Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (RSD) | Reference |

|---|---|---|---|---|---|---|---|

| Seafood | UPLC-MS/MS | 1 - 1000 μg/L | 0.995 - 0.999 | 0.5 μg/kg | 1.0 μg/kg | 2.9% - 12.1% | nih.gov |

| Milk Powder | LC-MS/MS | 0.2 - 150 μg/L | ≥ 0.9960 | 0.5 μg/kg | 1.5 μg/kg | ≤ 7.5% | |

| Cutting Boards | UPLC-MS/MS | 0 - 100 μg/L | 0.9996 | 0.4 μg/kg | 1.0 μg/kg | 5.19% - 16.66% | nih.gov |

| Textiles | LC-IDMS | 1.0 - 50 ng/g | Not Reported | 1.0 ng/g | 5.0 ng/g | 0.80% - 1.40% | researchgate.net |

| Water | UHPLC-MS/MS | 0.1 - 100 µg L-1 | 0.998 | Not Reported | 0.3 µg L-1 | <3.1% (extraction) | researchgate.net |

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometry is the cornerstone of modern analytical methods for PCP. This coupling allows for the physical separation of PCP from other matrix components, followed by its highly selective and sensitive detection and quantification.

Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem (MS/MS) configuration, is a powerful technique for the analysis of chlorophenols. nih.gov However, due to the low volatility of phenolic compounds like PCP, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. nih.govresearchgate.net This typically involves acetylation with acetic anhydride (B1165640) or methylation with diazomethane. nih.govcdc.gov

The use of GC-MS/MS enhances selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions. thermofisher.com The selection of appropriate parent ions and fragmentation conditions is crucial for achieving high sensitivity and generating clean product ion spectra, which allows for the positive identification of all chlorophenol isomers. nih.gov The chromatographic separation is typically achieved using capillary columns, such as a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm), which can resolve various chlorophenolic compounds. thermofisher.com Despite the need for derivatization, GC-MS/MS methods are highly sensitive, with method detection limits reported to be below 0.001 μg/L for a range of chlorophenolic compounds in water. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely used technique for PCP analysis because it often eliminates the need for derivatization, simplifying sample preparation. nih.govtandfonline.com The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, where PCP readily forms a deprotonated molecule [M-H]⁻.

Ultra-high performance liquid chromatography (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.nettuiasi.ro Chromatographic separation is commonly achieved on reversed-phase columns, such as Acquity UPLC BEH C18 or C8 columns, using a mobile phase gradient of methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid. mdpi.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. researchgate.net The use of this compound as an internal standard in LC-MS/MS and UHPLC-MS/MS methods is standard practice to ensure accurate quantification across various complex matrices. nih.govnih.gov

| Technique | Column | Mobile Phase/Carrier Gas | Key Parameters | Reference |

|---|---|---|---|---|

| GC-MS/MS | TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) | Helium | Requires derivatization (e.g., acetylation) | thermofisher.com |

| UHPLC-MS/MS | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Acetonitrile/Ultrapure water/Formic acid | Gradient elution, ESI- in MRM mode | researchgate.nettuiasi.ro |

| UPLC-MS/MS | ACQUITY UPLC BEH-C8 (100 mm × 2.1 mm, 1.7 μm) | Methanol and 0.1% acetic acid aqueous solution | Gradient elution, Column temp: 40°C | tandfonline.com |

| LC-MS/MS | C18 column (100 mm × 2.1 mm, 1.7 μm) | Methanol and 5 mmol/L ammonium acetate solution (containing 0.05% formic acid) | Gradient elution, ESI- in MRM mode |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step for the reliable analysis of PCP, as it is often present at trace levels in complex matrices such as food, water, and biological tissues. The goal is to isolate and concentrate the analyte while removing interfering substances.

A variety of extraction techniques are employed for PCP. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. nih.gov For instance, in the analysis of PCP in milk powder, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used, which involves an extraction with acetonitrile followed by a cleanup step using a Captiva EMR-Lipid column to remove fats and proteins. For water samples, SPE is frequently used for extraction and preconcentration, with Oasis HLB cartridges showing high recovery rates. researchgate.net

In the analysis of seafood, samples were extracted using an ultrasonic-assisted method with acetonitrile containing 1% acetic acid, followed by cleanup with Captiva EMR-Lipid cartridges. nih.gov For wooden cutting boards, an extraction with 10% methanol in water was followed by purification using an automated SPE system. nih.gov The choice of extraction solvent and cleanup sorbent is crucial and must be optimized for each specific matrix to maximize recovery and minimize matrix effects. For example, in the extraction of PCP from seafood, 1% acetic acid-acetonitrile was found to be the most effective solvent. nih.gov

Solid Phase Extraction (SPE) Optimization for Environmental and Biological Samples

Solid Phase Extraction (SPE) is a widely adopted technique for the selective extraction and preconcentration of PCP from diverse and often complex sample matrices. nih.gov The optimization of SPE parameters is critical to ensure high recovery of both the native PCP and the ¹³C₆-PCP internal standard, which is essential for accurate quantification. Key parameters that are systematically optimized include the choice of sorbent material, sample pH, the composition and volume of conditioning, washing, and eluting solvents, and the sample loading flow rate. analecta.hunih.gov

The selection of an appropriate SPE sorbent is dependent on the physicochemical properties of PCP and the nature of the sample matrix. For aqueous samples, reversed-phase sorbents such as C18 are commonly employed due to their affinity for non-polar compounds like PCP. In a study on determining PCP in wastewater, preconcentration was carried out under acidic conditions (pH 2.0) to prevent ionization of the compound, using a C18 cartridge. nih.gov For more complex matrices like seafood, specialized sorbents such as Captiva EMR-Lipid cartridges are utilized to effectively remove lipids and other matrix interferences. nih.gov

Sample pH plays a pivotal role in the retention of PCP on the SPE sorbent. thermofisher.com To ensure efficient retention of the acidic PCP (pKa ≈ 4.7) on reversed-phase sorbents, the sample is typically acidified to a pH at least two units below its pKa, ensuring it is in its neutral, more hydrophobic form. nih.gov An optimized method for water samples identified a sample pH of 4 as ideal. analecta.hu

The composition of the eluting solvent is another critical factor. A solvent system must be strong enough to desorb the analyte and its labeled counterpart from the sorbent while minimizing the co-elution of interfering substances. Methanol is a commonly used eluent for PCP from C18 cartridges. analecta.hunih.gov Optimization studies have determined that 100% methanol can be an effective eluting solvent. analecta.hu The volume of the eluting solvent is also optimized to ensure complete elution without excessive dilution of the extract. For instance, an eluting volume of 2 ml of methanol has been found to be optimal in certain applications. analecta.hu

The flow rate during sample loading is adjusted to allow for sufficient interaction between the analyte and the sorbent, preventing breakthrough and ensuring high recovery. A flow rate of 4 ml/min has been identified as optimal in a study focusing on PCP enrichment from water samples. analecta.hu

The following table summarizes optimized SPE conditions for the analysis of PCP in various matrices, where ¹³C₆-PCP is often used as an internal standard to ensure accuracy.

| Matrix | Sorbent | Sample pH | Eluting Solvent | Key Findings |

| Water | C18 | 4 | 100% Methanol | Optimized parameters resulted in recoveries ranging from 87.6% to 133.6%. analecta.hu |

| Seafood | Captiva EMR-Lipid | N/A (extraction with 1% acetic acid in acetonitrile) | Acetonitrile | Pass-through SPE cleanup effectively removed matrix interferences, with recoveries ranging from 86.4% to 102.5%. nih.gov |

| Wastewater | C18 | 2 | Not specified in abstract | Preconcentration under acidic conditions was crucial for effective extraction. nih.gov |

| Soil and Sediment | Alumina, Silica, and surface-modified silica | N/A | Dichloromethane | A combination of sorbents was investigated to determine various pollutants in a single run. researchgate.net |

| Urine | Not specified in abstract | Not specified in abstract | Not specified in abstract | Solid-phase extraction produced cleaner chromatograms compared to liquid-liquid extraction. nih.gov |

Derivatization Strategies for Enhanced Chromatographic Performance and Detection

For the analysis of PCP by gas chromatography (GC), a derivatization step is often necessary to improve its volatility and thermal stability, leading to enhanced chromatographic performance and detection sensitivity. nih.govrsc.org Derivatization modifies the polar hydroxyl group of PCP, resulting in a less polar and more volatile derivative that exhibits better peak shape and is less prone to adsorption on the active sites within the GC system. gcms.cz The use of ¹³C₆-PCP as an internal standard is critical in these methods as it undergoes the same derivatization reaction as the native PCP, thus compensating for any variability or incompleteness in the reaction.

A common derivatization technique for PCP is acetylation, where acetic anhydride is used to convert PCP to pentachlorophenyl acetate. researchgate.net The reaction conditions, such as the amount of derivatizing agent, reaction time, and pH, are optimized to ensure complete derivatization. For instance, in the analysis of PCP in an aquatic environment, derivatization conditions were optimized to a solution pH of 9, a reaction time of 20 minutes, and the use of 0.3 ml of acetic anhydride for a 4 ml sample solution. researchgate.net

Another effective derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which has been shown to provide high sensitivity. researchgate.net The derivatization parameters for PFBBr, including the amount of reagent and reaction conditions, are also subject to optimization to achieve the best results. researchgate.net A comparative analysis of different derivatization reagents can help in selecting the most suitable one for a specific application, considering factors like reaction efficiency, by-product formation, and the impact on detector response. mdpi.com

The benefits of derivatization on chromatographic performance are significant. Derivatized PCP typically exhibits sharper, more symmetrical peaks, leading to better resolution from other components in the sample extract. This improved peak shape also results in lower detection limits and more accurate integration of the peak area, which is crucial for precise quantification. The derivatization also enhances the response of electron capture detectors (ECD) and mass spectrometers (MS) to the analyte.

The following table provides an overview of common derivatization strategies for PCP analysis.

| Derivatizing Agent | Derivative Formed | Analytical Technique | Key Advantages |

| Acetic Anhydride | Pentachlorophenyl acetate | GC-ECD, GC-MS | Readily available reagent, simple reaction conditions. researchgate.net |

| 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ether of PCP | GC-ECD, GC-MS | High sensitivity, particularly with electron capture detection. researchgate.net |

| Diazomethane | Pentachlorophenyl methyl ether | GC-MS | Efficient methylation, but the reagent is hazardous. |

Quality Assurance and Quality Control in ¹³C₆-PCP Analysis

Robust quality assurance (QA) and quality control (QC) procedures are fundamental to ensure the reliability and defensibility of analytical data generated for pentachlorophenol using ¹³C₆-PCP as an internal standard. epa.gov The use of an isotopically labeled internal standard is a cornerstone of QA/QC in isotope dilution mass spectrometry, as it allows for the correction of systematic and random errors that may occur during sample preparation and analysis. nih.gov

A comprehensive QA/QC program for ¹³C₆-PCP analysis typically includes the following elements:

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate its fitness for purpose. nih.gov Method validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a UPLC-MS/MS method for PCP in seafood using ¹³C₆-PCP demonstrated excellent linearity over a concentration range of 0 to 100 µg/L with a correlation coefficient (R²) of 0.9996. The LOD and LOQ were determined to be 0.4 and 1.0 µg/kg, respectively. nih.gov

Calibration: The instrument is calibrated using a series of calibration standards containing known concentrations of native PCP and a constant concentration of ¹³C₆-PCP. A calibration curve is generated by plotting the response ratio (peak area of native PCP / peak area of ¹³C₆-PCP) against the concentration of native PCP. The use of an internal standard helps to compensate for variations in instrument response.

Internal Standard Recovery: The recovery of ¹³C₆-PCP is monitored in every sample, blank, and quality control sample. Acceptance criteria for the recovery of the internal standard are established during method validation. For instance, EPA methods often specify acceptance limits for labeled compound recoveries. mdpi.com Deviations outside these limits may indicate a problem with the sample extraction or analysis and require investigation.

Method Blanks: A method blank (a sample matrix free of the analyte) is processed and analyzed in the same manner as the field samples to assess for any potential contamination introduced during the analytical process. The concentration of PCP in the method blank should be below the method detection limit.

Laboratory Control Samples (LCS): An LCS is a clean matrix (e.g., reagent water or clean sand) spiked with a known concentration of PCP and ¹³C₆-PCP. The LCS is analyzed with each batch of samples to monitor the performance of the entire analytical method. The recovery of PCP in the LCS must fall within established control limits.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): MS/MSD samples are prepared by spiking a field sample with a known amount of PCP. These samples are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. The recovery of the spiked analyte and the relative percent difference (RPD) between the duplicate spikes are calculated and compared to established acceptance criteria. However, when using an isotope dilution method, the need for matrix spike analyses may be reduced as the labeled internal standard provides recovery data for each individual sample. mdpi.com

The following table outlines typical QA/QC parameters and their acceptance criteria in the analysis of PCP using ¹³C₆-PCP.

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Validation | To demonstrate that the analytical method is suitable for its intended purpose. | Linearity (r² > 0.99), Accuracy (e.g., 80-120% recovery), Precision (e.g., RSD < 15%). nih.gov |

| Calibration | To establish the relationship between instrument response and analyte concentration. | Correlation coefficient (r or r²) of the calibration curve should be ≥ 0.99. nih.gov |

| Internal Standard Recovery | To monitor for and correct analyte losses during sample preparation and analysis. | Typically within a range of 40-130%, but method-specific. |

| Method Blank | To assess for laboratory contamination. | Below the limit of detection (LOD) or a specified low concentration. |

| Laboratory Control Sample (LCS) | To monitor the overall performance of the analytical method. | Recovery of the spiked analyte should be within established control limits (e.g., 70-130%). |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on method performance. | Recoveries and relative percent difference (RPD) should be within established limits. |

By adhering to these rigorous QA/QC protocols, analytical laboratories can ensure the generation of high-quality, reliable, and defensible data for the determination of pentachlorophenol in a variety of complex matrices.

Investigating Environmental Fate and Transformation of Pentachlorophenol Utilizing13c6 Tracer Studies

Microbial Degradation Pathways and Kinetics

The biodegradation of pentachlorophenol (B1679276) is a key process influencing its persistence in the environment. Microorganisms have evolved diverse strategies to break down this toxic compound under both aerobic and anaerobic conditions. The use of 13C6-PCP in these studies provides definitive evidence of mineralization and the incorporation of carbon from PCP into microbial biomass and breakdown products like CO2. nih.gov

Under aerobic conditions, bacteria can utilize pentachlorophenol as a source of carbon and energy. nih.gov The primary mechanism involves an initial oxidative attack on the aromatic ring. In bacteria like Sphingobium chlorophenolicum, the degradation is initiated by a PCP-4-monooxygenase, which hydroxylates PCP to form tetrachlorohydroquinone (B164984) (TCHQ). nih.gov This is followed by successive dehalogenation reactions and ring cleavage, ultimately leading to the mineralization of the compound into carbon dioxide and chloride ions. nih.gov Tracer studies using 13C6-PCP can confirm that the 13CO2 evolved during the process originates from the aromatic ring of the initial contaminant.

Table 1: Key Intermediates in Aerobic PCP Degradation

| Compound Name | Role in Pathway |

|---|---|

| Tetrachlorohydroquinone (TCHQ) | Initial hydroxylation product |

| Trichlorohydroquinone | Intermediate after first dechlorination |

| 2,6-Dichlorohydroquinone | Intermediate after second dechlorination |

In the absence of oxygen, the primary microbial degradation pathway for PCP is reductive dechlorination. nih.gov This process involves the sequential removal of chlorine atoms from the pentachlorophenol molecule, which is used as an electron acceptor. nih.gov This step-by-step dechlorination reduces the toxicity of the compound, generating a series of lesser-chlorinated phenols. Studies using acclimated municipal sewage sludge have demonstrated that a mixture of different microbial populations can achieve complete dechlorination of PCP to phenol (B47542). nih.gov Subsequent incubation can result in the mineralization of the phenol ring, producing 14CO2 and 14CH4 in studies using 14C-labeled PCP. nih.gov The use of 13C6-PCP allows for precise tracking of these intermediates and confirms the complete breakdown of the parent molecule.

The process is often regiospecific, with certain microbial communities showing a preference for removing chlorine atoms at specific positions (ortho, meta, or para). nih.gov For instance, communities adapted to 2,4-dichlorophenol (B122985) tend to remove the ortho-chlorine from PCP first, while those adapted to 3,4-dichlorophenol (B42033) preferentially remove the para-chlorine. nih.gov

Table 2: Sequential Products of Anaerobic PCP Reductive Dechlorination

| Compound Name | Number of Chlorine Atoms | Order of Appearance |

|---|---|---|

| Tetrachlorophenols (TeCPs) | 4 | 1st |

| Trichlorophenols (TCPs) | 3 | 2nd |

| Dichlorophenols (DCPs) | 2 | 3rd |

| Monochlorophenols (CPs) | 1 | 4th |

A variety of bacteria and fungi have been identified that can degrade PCP. researchgate.netsemanticscholar.org The specific enzymes involved often differ between species.

Gram-negative bacteria , such as Sphingobium chlorophenolicum, utilize a PCP-4-monooxygenase (PcpB) to initiate the degradation cascade. nih.gov

Gram-positive bacteria , like Mycobacterium chlorophenolicum, employ a membrane-bound cytochrome P-450 type enzyme for the initial hydroxylation step. nih.gov

Anaerobic bacteria , particularly from the genus Desulfitobacterium, are well-studied for their ability to carry out reductive dechlorination. Desulfitobacterium hafniense, for example, possesses distinct enzyme systems for dechlorinating PCP at the ortho position and subsequently at the meta and para positions. nih.gov

Tracer studies with 13C6-PCP are instrumental in confirming the activity of these specific enzymes and pathways within complex microbial communities. For instance, Electron Spin Resonance (ESR) studies have utilized 13C-labeled PCP to confirm the formation of pentachlorophenoxyl radicals during oxidation by horseradish peroxidase, demonstrating the utility of isotopic labeling in elucidating enzymatic mechanisms. nih.gov

Table 3: Examples of PCP-Degrading Microorganisms and Key Enzymes

| Microorganism | Type | Key Enzyme System | Degradation Condition |

|---|---|---|---|

| Sphingobium chlorophenolicum | Bacterium | PCP-4-monooxygenase | Aerobic |

| Mycobacterium fortuitum | Bacterium | Cytochrome P-450 monooxygenase | Aerobic |

| Desulfitobacterium hafniense | Bacterium | Reductive dehalogenases | Anaerobic |

| Flavobacterium sp. | Bacterium | Not specified | Aerobic |

Abiotic Degradation Pathways in Environmental Media

Besides microbial action, PCP can be degraded by non-biological processes in the environment. 13C6-PCP tracer studies are equally valuable here to determine the ultimate fate of the carbon skeleton of the molecule under various abiotic conditions.

Pentachlorophenol is susceptible to degradation by ultraviolet (UV) radiation from sunlight. nih.gov Photolysis can be a significant removal mechanism, especially in surface waters. nih.gov The process involves the reductive dechlorination of PCP, leading to the formation of tetrachlorophenols, and eventually, the complete mineralization of the chlorine into chloride ions. nih.gov Experimental studies have identified intermediates such as 2,3,5,6-tetrachlorophenol (B165523) and 2,3,4,6-tetrachlorophenol. nih.gov More complex reactions can also occur, including oxidation and dimerization processes that may form minor byproducts like polychlorinated biphenylethers. researchgate.net The use of 13C6-PCP can help to account for all carbon-containing products, ensuring a complete mass balance in photolysis experiments.

Table 4: Identified Intermediates of PCP Photodegradation

| Compound Name | Role/Type |

|---|---|

| 2,3,5,6-Tetrachlorophenol | Dechlorination Intermediate |

| 2,3,4,6-Tetrachlorophenol | Dechlorination Intermediate |

| 2,5-Dichlorophenol | Dechlorination Intermediate |

Chemical oxidation is a potent method for degrading PCP. Advanced Oxidation Processes (AOPs), such as the use of Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron), can rapidly break down PCP by generating highly reactive hydroxyl radicals. scispace.comnih.gov This process leads to the formation of intermediates with fewer chlorine atoms and non-phenolic structures, which may be more biodegradable. scispace.com Studies have identified tetrachlorohydroquinone and dichloromaleic acid as reaction intermediates. nih.gov While Fenton's reagent can degrade over 95% of the initial PCP in minutes, complete mineralization to CO2 and water may require longer reaction times. scispace.com

Another oxidative process involves the reaction of PCP with clay minerals like Fe(III)-montmorillonite. This reaction can form a PCP radical cation, which can lead to the formation of octachlorodibenzo-p-dioxin (B131699) (OCDD) through dimerization and dechlorination reactions. nih.gov The use of 13C6-PCP in such studies allows for the unambiguous identification of the reaction products and elucidation of the complex transformation pathways.

Table 5: Byproducts of Chemical Oxidation of PCP

| Reagent/Process | Identified Byproduct(s) |

|---|---|

| Fenton's Reagent (H₂O₂ + Fe²⁺) | Tetrachlorohydroquinone, Dichloromaleic acid |

| Horseradish Peroxidase/H₂O₂ | Tetrachloro-1,4-benzoquinone |

Environmental Partitioning and Transport Dynamics

Utilizing 13C6-PCP as a tracer provides precise insights into how pentachlorophenol moves and distributes within ecosystems. This is crucial for understanding its bioavailability and potential for contaminating different environmental compartments.

The tendency of pentachlorophenol to bind to soil and sediment particles is a critical factor governing its environmental mobility and availability. Tracer studies using 13C6-PCP allow for accurate quantification of these adsorption and desorption processes.

Research has shown that PCP's adsorption to soil and sediment is strongly influenced by the pH of the surrounding medium. cdc.govnih.gov Because PCP has a pKa of 4.7, it exists primarily in its ionized (phenate) form in neutral to alkaline soils, which decreases its adsorption. cdc.gov Conversely, in acidic soils, the non-ionized form dominates, leading to stronger adsorption. cdc.govnih.gov The organic matter and clay mineral content of the soil are also key sorbent materials. nih.gov

Studies quantifying sorption behavior often use the Freundlich isotherm model. The Freundlich adsorption coefficient (Kf) indicates the capacity of a sorbent for the adsorbate. A higher Kf value signifies stronger adsorption. By employing 13C6-PCP, researchers can precisely measure its concentration in both the solid and aqueous phases to calculate these coefficients.

Table 1: Freundlich Adsorption and Desorption Coefficients for a Labeled Compound in Various Soils This table is illustrative, based on typical data from tracer studies.

| Soil Type | Organic Carbon (%) | Adsorption Kf (L/kg) | Desorption Kf-des (L/kg) | 1/n (Non-linearity) |

|---|---|---|---|---|

| Sandy Loam | 1.2 | 3.5 | 4.1 | 0.88 |

| Silty Clay | 2.5 | 8.9 | 9.5 | 0.91 |

| Loam | 1.8 | 6.2 | 6.8 | 0.85 |

| Clay Loam | 3.1 | 12.4 | 13.2 | 0.93 |

The data indicates that soils with higher organic carbon content, such as clay loam, exhibit stronger adsorption of the compound. The similarity between adsorption and desorption coefficients suggests that the sorption process is largely reversible. regulations.gov

The potential for pentachlorophenol to migrate from soil into groundwater or surface water is a significant environmental concern. Isotopic labeling with 13C6 is instrumental in quantifying leaching rates under various conditions.

The mobility of PCP is inversely related to its adsorption. In acidic organic soils where adsorption is strong, mobility is limited. cdc.gov However, in neutral-to-basic mineral soils, PCP is more mobile and prone to leaching. cdc.govepa.gov Studies have demonstrated that amendments to soil, such as bamboo biochar, can significantly reduce the cumulative leach-loss of PCP. In one column leaching experiment, the addition of 5% bamboo biochar decreased the total amount of leached PCP by 42%. nih.gov This is attributed to the high adsorption affinity of biochar, which sequesters the PCP and prevents its movement with percolating water. researchgate.net

Influence of Environmental Co-Factors on PCP Degradation

The degradation of pentachlorophenol in the environment is a complex process influenced by numerous factors. 13C6-PCP tracer studies are essential for elucidating the mechanisms and rates of degradation by tracking the disappearance of the parent compound and the appearance of its 13C-labeled metabolites.

Redox conditions are a master variable controlling the degradation pathways of many organic pollutants. Oxygen is a highly preferred terminal electron acceptor for microbial respiration, and its presence or absence dictates the types of microbial metabolism that can occur. copernicus.org

Under anaerobic conditions, such as those found in flooded soils and sediments, the reductive dechlorination of PCP is a primary degradation pathway. nih.gov In this process, PCP acts as an electron acceptor. nih.gov However, other naturally occurring oxidized species can compete with PCP for available electrons, potentially inhibiting its degradation. Studies have shown that the presence of alternative electron acceptors like Fe(III) and sulfate (B86663) (SO42-) can decrease the extent of PCP degradation. nih.gov Conversely, the addition of electron donors, such as lactate, can stimulate microbial activity and enhance the rate of PCP dechlorination. researchgate.net

The addition of amendments to contaminated soils is a common remediation strategy. Biochar, a charcoal-like material produced from biomass pyrolysis, has received significant attention for its potential to remediate PCP-contaminated soils. slu.se However, its effects can be contradictory, with some studies showing enhanced degradation and others reporting inhibition. slu.se

The electrochemical properties of biochar appear to be key determinants of its effectiveness. Biochar can act as an electron transfer mediator, facilitating the reductive dehalogenation of PCP. slu.se Studies using modified biochars have provided insight into these mechanisms. For instance, a biochar treated with KMnO4 to increase its redox capacity showed high rates of PCP removal under both aerobic and anaerobic conditions. slu.senih.gov Another biochar modified with FeCl3 was effective at reducing extractable PCP to near-zero levels over 50 days, although its kinetics were slower in aerobic soil. slu.senih.gov

Table 2: Effect of Modified Biochar Amendments on Extractable PCP Removal Data synthesized from findings reported in Chacón et al. (2021).

| Biochar Amendment | Modification | Effect on PCP Removal (Aerobic) | Effect on PCP Removal (Anaerobic) |

|---|---|---|---|

| B-Fe | Preloading with 10% w/w FeCl3 | High removal, slow kinetics | High removal (~100% after 50 days) |

| B-1000-KMnO4 | Oxidation of conductive biochar with 0.025 M KMnO4 | Highest rate of remediation | No significant effect |

| B-KMnO4 | Oxidation of amorphous biochar with KMnO4 | High rate and high removal | High rate and high removal |

| Raw Biochar | None (Control) | Enhanced remediation | Inhibited remediation |

These findings, often clarified through the use of 13C6-PCP to track the specific fate of the target contaminant, demonstrate that the degree of PCP remediation is primarily dependent on the biochar's redox capacity, while the rate of remediation is influenced by both its conductivity and redox capacity. slu.senih.gov

Elucidation of Biochemical and Metabolic Pathways of Pentachlorophenol Using13c6 Labeling

In Vitro and In Vivo Metabolic Profiling Using Stable Isotopes

Stable isotopes like ¹³C are invaluable for metabolic profiling as they allow researchers to distinguish between the exogenously administered compound and its endogenous counterparts. The use of Pentachlorophenol-13C6 enables precise tracking of its absorption, distribution, metabolism, and excretion in both laboratory (in vitro) and living organism (in vivo) models.

In vitro studies often utilize liver microsomes, which contain the cytochrome P450 enzymes responsible for metabolism. nih.govnih.gov When PCP-13C6 is introduced to these systems, the resulting metabolites are "heavy-labeled," allowing for their clear identification by mass spectrometry amidst a complex biological matrix. This approach helps to pinpoint the specific enzymes and initial steps involved in PCP degradation.

In vivo studies in animal models, such as rats, have demonstrated that pentachlorophenol (B1679276) is metabolized and its metabolites are excreted in urine. nih.govcdc.gov Administering PCP-13C6 allows for the unequivocal identification of these urinary metabolites, confirming the metabolic pathways active in a whole organism. nih.govnih.gov The main metabolic pathways identified are conjugation to form glucuronides and oxidative dechlorination. cdc.gov This technique provides a definitive way to trace the journey of the compound through the body and identify the final transformation products.

Identification and Characterization of Metabolites and Transformation Products

The metabolism of pentachlorophenol is a multi-step process involving dechlorination, oxidation, and conjugation. The use of PCP-13C6 has been instrumental in identifying and structurally characterizing a range of metabolites. The ¹³C₆-label provides a distinct isotopic signature that simplifies the identification of PCP-derived compounds in complex mixtures analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Key metabolites are formed through an oxidative pathway. nih.gov The primary metabolites include tetrachlorohydroquinone (B164984) (TCHQ) and its oxidized form, tetrachloro-1,4-benzoquinone (TCBQ). nih.govnih.gov Other identified metabolites in rats include various isomers of tetrachlorophenol, tetrachlorocatechol, and trichlorohydroquinone. nih.govcdc.gov In addition to metabolic products, environmental degradation can lead to photoproducts through processes like dechlorination and photoreduction. nih.gov

Table 1: Key Metabolites of Pentachlorophenol Identified Using Isotope Tracing Techniques

| Metabolite Name | Abbreviation | Metabolic Pathway |

|---|---|---|

| Tetrachlorohydroquinone | TCHQ | Oxidative Dechlorination |

| Tetrachloro-1,4-benzoquinone | TCBQ | Oxidation of TCHQ |

| 2,3,4,5-Tetrachlorophenol | TCP | Dechlorination |

| 2,3,4,6-Tetrachlorophenol | TCP | Dechlorination |

| 2,3,5,6-Tetrachlorophenol (B165523) | TCP | Dechlorination |

| Tetrachlorocatechol | TCC | Oxidative Dechlorination |

| Trichlorohydroquinone | TriCHQ | Dechlorination |

Mechanistic Studies of DNA Adduct Formation by PCP Metabolites

A significant aspect of pentachlorophenol's toxicity is believed to stem from the ability of its metabolites to bind covalently to biological macromolecules, including DNA. acs.orgnih.gov Such DNA adducts can lead to mutations and are implicated in carcinogenesis. nih.govacs.org

The quinone metabolite, tetrachloro-1,4-benzoquinone (also known as Cl₄BQ), is a highly reactive electrophile. acs.orgnih.gov Studies utilizing Tetrachloro-1,4-benzoquinone-¹³C₆ ([¹³C₆]Cl₄BQ) have been crucial in confirming its role in DNA damage. acs.org This labeled metabolite reacts with DNA to form bulky covalent adducts. acs.orgnih.gov The presence of the ¹³C₆ label allows researchers to confirm that the observed DNA adducts originate specifically from the metabolism of pentachlorophenol, providing a direct mechanistic link between PCP exposure and DNA damage. acs.org The formation of these adducts is considered a potential contributor to the carcinogenic effects of chlorophenols. acs.orgnih.gov

Research has focused on identifying the precise chemical structures of the DNA adducts formed by TCBQ. In vitro experiments reacting TCBQ with individual nucleosides or with DNA have led to the successful identification and characterization of several distinct adducts. nih.gov

Using advanced analytical techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and NMR, researchers have characterized new, specific DNA adducts resulting from the reaction of TCBQ with deoxyguanosine (dGuo) and deoxycytidine (dCyd). nih.gov Studies show that in the context of double-stranded DNA, TCBQ reacts most readily with deoxyguanosine compared to other DNA bases. nih.gov Chronic exposure to PCP in rats has been shown to induce the formation of two major DNA adducts in the liver, one of which was consistent with an adduct formed by the TCBQ metabolite. nih.gov

Table 2: Characterized DNA Adducts from Tetrachloro-1,4-benzoquinone (TCBQ)

| Reactant Nucleobase | Number of Adducts Identified | Analytical Method(s) |

|---|---|---|

| Deoxyguanosine (dGuo) | Two | LC-ESI-MS, HPLC, UV, NMR |

| Deoxycytidine (dCyd) | One | LC-ESI-MS, HPLC, UV, NMR |

Stable Isotope Labeled Kinetics (SILK) for Dynamic Pathway Analysis in Biological Systems

Stable Isotope Labeled Kinetics (SILK) is a powerful technique used to measure the turnover rates (synthesis and clearance) of molecules in vivo. nih.govresearchgate.net The method typically involves administering a stable isotope-labeled precursor, such as ¹³C₆-leucine for proteins, and then tracking the rate of its incorporation into the target molecule and its subsequent clearance over time using mass spectrometry. researchgate.netmedrxiv.org

While often applied to proteins in neurodegenerative disease research, the principles of SILK are directly applicable to studying the metabolism of small molecules like pentachlorophenol. nih.govresearchgate.net By administering a dose of this compound and collecting biological samples (e.g., blood or urine) at multiple time points, researchers can quantify the dynamic changes in the concentrations of both the parent compound and its key ¹³C₆-labeled metabolites. This allows for the calculation of the rates of formation for metabolites like TCHQ and TCBQ, as well as their clearance rates. Such kinetic data provides a more profound understanding of the metabolic flux through the pathway, moving beyond the static concentration measurements of traditional profiling.

Integration of Omics Technologies with ¹³C₆-Tracing for Comprehensive Pathway Mapping

To achieve a holistic understanding of the biological impact of pentachlorophenol, ¹³C₆-tracing can be integrated with various "omics" technologies, such as metabolomics, proteomics, and transcriptomics. This multi-omics approach provides a comprehensive, systems-level view of the perturbations caused by PCP exposure.

Metabolomics studies, for instance, can reveal how PCP exposure disrupts broader metabolic networks. A recent study linked PCP exposure in pregnant women to an increased risk of gestational diabetes mellitus, identifying significant alterations in metabolic pathways such as nitrogen, amino acid, and glycerophospholipid metabolism. nih.gov By using PCP-13C6, researchers can trace how the labeled carbon atoms are incorporated into various endogenous metabolic pools, providing direct evidence of pathway disruption.

Integrating this tracer data with transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can create a detailed map of the cellular response. For example, one could correlate the rate of ¹³C₆-TCHQ formation with the expression levels of specific cytochrome P450 genes and proteins. This integrated approach helps to build comprehensive adverse outcome pathways, linking the initial molecular event (e.g., enzyme induction by PCP) to downstream effects on metabolic function and, ultimately, to adverse health outcomes. usgs.gov

Application of Pentachlorophenol 13c6in Environmental Exposure Assessment Research

Development of Biomarkers of Exposure to Pentachlorophenol (B1679276)

The development of reliable biomarkers is fundamental to assessing human exposure to environmental contaminants like Pentachlorophenol. Biomarkers of exposure are defined as the xenobiotic substance itself, its metabolites, or the products of their interaction with target molecules or cells within the body cdc.gov. For PCP, the parent compound and its breakdown products are measurable in biological samples such as blood, urine, and various tissues, serving as direct indicators of exposure cdc.govepa.gov.

The role of Pentachlorophenol-13C6 in this context is to ensure the accuracy of these biomarker measurements. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), 13C6-PCP is used as an isotopic internal standard. By adding a known amount of 13C6-PCP to a biological sample at the beginning of the analytical process, any loss of the native PCP during extraction, cleanup, and analysis can be corrected for. This is because the labeled and unlabeled compounds behave almost identically throughout the entire procedure. The distinct mass difference between PCP and 13C6-PCP allows the mass spectrometer to differentiate between them, ensuring that the final calculated concentration of the PCP biomarker is highly accurate.

Studies have utilized this approach to develop and validate methods for detecting PCP in human samples, thereby establishing reliable biomarkers for exposure assessment in various populations, including those with occupational exposure and the general population nih.govnih.gov. The use of 13C6-PCP enhances the sensitivity and specificity of these methods, allowing for the detection of low levels of PCP that are relevant for assessing chronic environmental exposure nih.gov.

Quantification in Complex Biological Matrices for Exposure Analysis

Accurate quantification of Pentachlorophenol in complex biological matrices is essential for understanding the extent of human exposure. This compound is instrumental in achieving the necessary precision and accuracy in these analyses. Biological matrices such as human urine, blood, breast milk, and adipose tissue present unique analytical challenges due to their complex composition of proteins, lipids, and other endogenous substances that can interfere with the analysis.

Human Urine and Blood: Urine and blood are the most commonly used matrices for biomonitoring of PCP exposure. Studies have shown that PCP can be detected in the urine and blood of both the general population and occupationally exposed individuals cdc.govnih.govnih.gov. Analytical methods employing isotope dilution mass spectrometry with 13C6-PCP as an internal standard are considered the gold standard for quantifying PCP in these fluids. For instance, a study assessing PCP exposure in various cohorts used plasma concentrations to estimate daily intake, highlighting the importance of accurate measurements in this matrix nih.gov. The use of 13C6-PCP allows for the correction of matrix-induced signal suppression or enhancement, leading to reliable quantification.

Human Breast Milk: Breast milk is a critical matrix for assessing maternal transfer of environmental contaminants to infants. Due to its high lipid content, analyzing lipophilic compounds like PCP in breast milk can be challenging nih.gov. Isotope dilution methods using 13C6-PCP are particularly valuable for these analyses. Research has detected PCP in human breast milk, and the use of labeled internal standards is crucial for obtaining accurate data to estimate infant exposure and potential health risks nih.govresearchgate.net.

Adipose Tissue: Adipose tissue, or body fat, can be a long-term storage site for persistent, lipophilic compounds like PCP. While less commonly sampled than blood or urine in routine biomonitoring, analysis of adipose tissue can provide insights into the cumulative body burden of PCP. Low levels of PCP have been found in body fat cdc.gov. The analytical methods for quantifying PCP in adipose tissue also benefit from the use of 13C6-PCP as an internal standard to ensure accuracy in this complex, lipid-rich matrix.

The table below summarizes the application of this compound in the analysis of various human biological matrices.

| Biological Matrix | Analytical Challenge | Role of this compound | Representative Findings |

| Urine | Presence of various metabolites and salts that can cause matrix effects. | Isotopic internal standard for accurate quantification by correcting for analytical variability and matrix interference. | PCP detected in the urine of the general population and occupationally exposed workers nih.gov. |

| Blood/Plasma | Complex proteinaceous matrix that can lead to ion suppression in mass spectrometry. | Serves as an internal standard to ensure precise and accurate measurement of circulating PCP levels nih.gov. | Plasma concentrations used to estimate the net daily intake of PCP in different population groups nih.gov. |

| Breast Milk | High and variable lipid content which can interfere with extraction and analysis nih.gov. | Used as an internal standard to account for losses during lipid extraction and to correct for matrix effects. | PCP has been detected in human breast milk, with concentrations varying among individuals nih.gov. |

| Adipose Tissue | Extremely high lipid content requiring extensive sample cleanup. | Isotopic internal standard to ensure accurate quantification of long-term body burden of PCP. | Low levels of PCP have been measured in adipose tissue, indicating its distribution into body fat cdc.gov. |

Methodologies for Assessing Environmental and Dietary Exposure Pathways

Identifying and quantifying the various pathways of human exposure to Pentachlorophenol, such as through diet, inhalation, and dermal contact, is crucial for risk assessment and public health protection. This compound plays a vital role in the analytical methodologies used to assess these pathways by enabling the accurate measurement of PCP in environmental and dietary samples.

Dietary Exposure: Food is a significant pathway of PCP exposure for the general population. PCP has been detected in various food items, including fruits, vegetables, meats, and seafood nih.govnih.gov. To accurately assess dietary intake, sensitive and reliable analytical methods are required to measure PCP concentrations in these diverse food matrices. The use of 13C6-PCP as an internal standard in methods like UPLC-MS/MS allows for the precise quantification of PCP in complex food samples, such as seafood, by accounting for matrix effects and ensuring the reliability of the exposure assessment nih.govnih.gov.

Environmental Pathways: PCP is a ubiquitous environmental contaminant found in air, water, and soil nih.govnih.gov. Humans can be exposed through inhalation of contaminated air or dermal contact with contaminated soil or treated wood products. Assessing these exposure pathways requires the accurate measurement of PCP in these environmental media. Analytical methods for environmental samples also benefit from the use of 13C6-PCP as an internal standard to ensure the quality of the data used in exposure models. For example, studies have measured PCP levels in the air of homes treated with PCP-containing wood preservatives epa.gov. The accuracy of such measurements is critical for estimating inhalation exposure.

The table below presents research findings on PCP levels in various environmental and dietary samples, where accurate quantification is often achieved through methods utilizing isotopic internal standards like this compound.

| Exposure Pathway | Sample Matrix | Research Findings on PCP Contamination |

| Dietary | Seafood | PCP was detected in 5.8% of seafood samples, with average concentrations ranging from 1.08 to 21.49 µg/kg nih.govnih.gov. |

| Environmental (Air) | Indoor Air | Levels in homes with PCP-treated logs have been measured at 0.0005 to 0.01 parts per billion (ppb) epa.gov. |

| Environmental (Water) | Surface Water | The majority of water samples analyzed contained less than 10 µg/L, with most containing less than 1 µg/L nih.gov. |

| Environmental (Soil) | Soil | PCP has been detected in soils, and its absorption from soil has been studied to understand the importance of this exposure route cdc.gov. |

Role of Pentachlorophenol 13c6in Regulatory Science and Standard Method Development

Development and Harmonization of International Analytical Standards for Persistent Organic Pollutants (POPs)

The global nature of POPs, chemicals that persist in the environment and bioaccumulate in living organisms, necessitates internationally harmonized analytical methods to ensure data comparability. johnshopkins.educolab.wsepa.gov Pentachlorophenol-13C6 is instrumental in this harmonization by serving as an ideal internal standard for the analysis of its non-labeled counterpart, pentachlorophenol (B1679276).

The use of isotopically labeled standards is a cornerstone of the isotope dilution method, a powerful analytical technique, particularly when coupled with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method involves adding a known amount of the 13C-labeled standard to a sample before extraction and analysis. Because this compound is chemically identical to the native PCP, it behaves similarly during sample preparation, extraction, and chromatographic analysis. acanthusresearch.com Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification, as the ratio of the native analyte to the labeled standard is measured, effectively correcting for variations in recovery and instrumental response. nih.govthermofisher.comnih.gov

This approach minimizes the matrix effects that can interfere with the analysis of complex environmental samples, leading to more reliable and reproducible results. nih.gov The adoption of methods that incorporate such robust internal standards is a key step towards the international harmonization of analytical protocols for POPs, ensuring that data generated in different parts of the world are directly comparable.

Table 1: Analytical Techniques Utilizing this compound for POPs Analysis

| Analytical Technique | Role of this compound | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard for Isotope Dilution | High accuracy, corrects for analyte loss during sample preparation, minimizes matrix effects. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard for Isotope Dilution | High sensitivity and selectivity, suitable for a wide range of sample matrices. nih.gov |

Compliance with Environmental Regulations and Treaties (e.g., Stockholm Convention on POPs, US EPA Methods)

Pentachlorophenol is listed as a POP under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these hazardous chemicals. pops.int Parties to the convention are required to monitor the presence of these substances in the environment. To achieve this, robust and validated analytical methods are essential.

The United States Environmental Protection Agency (US EPA) has developed several methods for the analysis of pollutants in various environmental matrices. For instance, the principles of isotope dilution using labeled compounds are central to methods like EPA Method 1699, which is used for the determination of certain pesticides, including pentachlorophenol, in water, soil, sediment, and tissue. While the method may not explicitly name this compound in all its documentation, the use of a labeled analog of the target compound is a fundamental requirement for the isotope dilution technique it specifies.

The use of this compound as an internal standard in these regulatory methods ensures that the data generated for compliance monitoring is of high quality, legally defensible, and meets the stringent requirements of environmental protection agencies. This, in turn, supports the objectives of international treaties like the Stockholm Convention by providing reliable data on the levels and trends of PCP in the environment.

Table 2: Regulatory Frameworks and the Role of this compound

| Regulation/Treaty | Relevance to Pentachlorophenol (PCP) | Implied Role of this compound |

| Stockholm Convention on POPs | PCP is listed as a POP requiring monitoring and control. pops.int | Essential for generating the high-quality, comparable data needed for global monitoring and effectiveness evaluation. |

| US EPA Methods (e.g., principles in Method 1699) | Establishes standardized procedures for the analysis of PCP in environmental samples. | Serves as a crucial internal standard for the isotope dilution technique, ensuring the accuracy and reliability of analytical results. |

Interlaboratory Proficiency Testing and Certified Reference Material Development

To ensure the quality and comparability of data from different laboratories, interlaboratory proficiency testing (PT) schemes and the use of certified reference materials (CRMs) are essential components of quality assurance and quality control (QA/QC).

This compound plays a vital role in the development of CRMs for pentachlorophenol analysis. For example, the certified reference material BAM-U030, which consists of pentachlorophenol in wood, was developed to support the quality control of PCP analysis. bam.de The certification process for such materials often relies on high-precision methods like isotope dilution mass spectrometry, where this compound would be a critical component for achieving the necessary accuracy for the certified value. bam.de Laboratories participating in proficiency tests for PCP analysis can use these CRMs to validate their analytical methods and demonstrate their competence.

Furthermore, in collaborative trials aimed at validating and standardizing analytical methods, the use of isotopically labeled internal standards is a key factor in achieving consensus and establishing the performance characteristics of the method. A collaborative trial was organized to validate a standard method for the determination of pentachlorophenol in feed materials and compound feed, highlighting the importance of standardized and reliable analytical procedures in regulatory contexts. wur.nl While the report on this trial may not detail the specific internal standards used by all participating laboratories, the principles of using such standards are fundamental to achieving the required levels of accuracy and reproducibility.

Q & A

Q. How can isotopic tracing techniques clarify the bioaccumulation pathways of this compound in aquatic ecosystems?

- Methodological Answer : Conduct trophic transfer studies using 13C6-labeled algae, zooplankton, and fish. Measure trophic magnification factors (TMFs) via stable isotope probing (SIP) and compare with natural-abundance controls. Use Bayesian mixing models to partition exposure sources (water vs. diet) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.